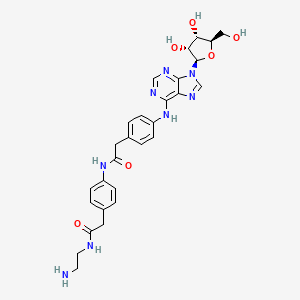

Adenosine amine congener

Vue d'ensemble

Description

Le congénère d’adénosine amine est un composé synthétique connu pour son activité agoniste sélective sur le récepteur A1 de l’adénosine. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans la neuroprotection et l’otoprotection. Il a été démontré que le congénère d’adénosine amine atténuait les lésions cochléaires induites par le bruit et le cisplatine, ce qui en fait un candidat prometteur pour le traitement de la perte auditive et d’autres affections neurologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du congénère d’adénosine amine implique généralement la modification de l’adénosine par une série de réactions chimiques. Une méthode courante consiste en l’alkylation de l’adénosine avec une amine appropriée dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) ou l’acétonitrile, avec une base comme le carbonate de potassium pour faciliter la réaction. Le produit est ensuite purifié par des techniques chromatographiques pour obtenir une pureté élevée.

Méthodes de production industrielle : La production industrielle du congénère d’adénosine amine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus consiste à optimiser les conditions de réaction afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Des techniques de purification avancées, telles que la chromatographie liquide haute performance (HPLC), sont employées pour garantir que le composé répond aux normes de qualité rigoureuses requises pour la recherche et l’utilisation thérapeutique potentielle.

Analyse Des Réactions Chimiques

Types de réactions : Le congénère d’adénosine amine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, altérant potentiellement son activité biologique.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure du composé, affectant son affinité de liaison au récepteur.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium dans des conditions acides ou basiques.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Des nucléophiles comme les amines ou les thiols en présence d’un groupe partant approprié et d’une base.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété d’analogues fonctionnalisés.

4. Applications de la recherche scientifique

Le congénère d’adénosine amine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier les interactions des récepteurs de l’adénosine et les voies de signalisation.

Biologie : Étudié pour son rôle dans les processus cellulaires tels que l’apoptose, le stress oxydatif et la libération de neurotransmetteurs.

Médecine : Exploré pour ses propriétés neuroprotectrices et otoprotectrices, en particulier dans des conditions telles que la perte auditive et les maladies neurodégénératives.

Industrie : Applications potentielles dans le développement d’agents thérapeutiques ciblant les récepteurs de l’adénosine.

Applications De Recherche Scientifique

Neuroprotective Effects

ADAC has demonstrated promising neuroprotective properties, particularly in models of cerebral ischemia and neurodegenerative diseases.

Case Study: Ischemic Protection

- Study Overview : Research conducted by Von Lubitz et al. highlighted that low concentrations of ADAC effectively protected hippocampal neurons against ischemic damage.

- Methodology : The study involved both acute and chronic treatments with ADAC in animal models.

- Findings : ADAC significantly reduced neuronal death and preserved cognitive function following ischemic events .

Otoprotection

ADAC's role in protecting auditory functions from damage caused by noise exposure and ototoxic agents like cisplatin has been extensively studied.

Noise-Induced Hearing Loss

- Research Findings : A study indicated that ADAC mitigates noise-induced hearing loss in a dose- and time-dependent manner. The most effective doses ranged from 100 to 200 μg/kg, showing significant protective effects within the first 24 hours after exposure .

| Dose (μg/kg) | Hearing Protection (dB) |

|---|---|

| 25 | 10 |

| 50 | 15 |

| 100 | 20 |

| 200 | 21 |

Cisplatin-Induced Ototoxicity

- Study Overview : A study published in World Journal of Clinical Cases demonstrated that systemic administration of ADAC could ameliorate cisplatin-induced hearing loss.

- Results : ADAC improved the survival rates of outer hair cells and reduced apoptosis in cochlear tissues exposed to cisplatin, indicating its potential as an otoprotective agent .

Pharmacokinetics of this compound

Understanding the pharmacokinetic properties of ADAC is crucial for its application in clinical settings.

Pharmacokinetic Study

- Methodology : A liquid chromatography-tandem mass spectrometry method was developed to measure ADAC levels in rat perilymph following intravenous administration.

- Findings : ADAC was detectable within two minutes post-administration and remained above the minimal effective concentration for at least two hours. Notably, exposure to noise altered its pharmacokinetic profile, suggesting changes in the blood-labyrinth barrier permeability .

Mécanisme D'action

Le congénère d’adénosine amine exerce ses effets principalement par l’activation des récepteurs A1 de l’adénosine. Ces récepteurs sont des récepteurs couplés aux protéines G qui inhibent l’activité de l’adénylate cyclase, ce qui entraîne une diminution des niveaux d’AMP cyclique. Cette modulation des voies de signalisation intracellulaires entraîne divers effets physiologiques, notamment la neuroprotection et la réduction du stress oxydatif. Le composé inhibe également la libération de glutamate et les canaux calciques dépendants du voltage, contribuant ainsi davantage à ses effets protecteurs sur les cellules neuronales et cochléaires .

Comparaison Avec Des Composés Similaires

Le congénère d’adénosine amine est unique en raison de sa haute sélectivité pour les récepteurs A1 de l’adénosine par rapport aux autres agonistes des récepteurs de l’adénosine. Des composés similaires comprennent :

N6-Cyclopentyladénosine (CPA) : Un autre agoniste sélectif des récepteurs A1, mais avec des propriétés pharmacocinétiques différentes.

N6-Cyclohexyladénosine (CHA) : Connu pour son activité puissante sur les récepteurs A1, mais moins sélectif que le congénère d’adénosine amine.

2-Chloroadénosine : Un agoniste non sélectif des récepteurs de l’adénosine ayant des effets biologiques plus larges.

La spécificité et l’efficacité du congénère d’adénosine amine en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

Adenosine amine congener (ADAC) is a selective A1 adenosine receptor agonist that has garnered attention for its diverse biological activities, particularly in neuroprotection and otoprotection. This article explores the biological activity of ADAC, highlighting its mechanisms of action, pharmacokinetic properties, and therapeutic potential through various studies and findings.

ADAC exerts its effects primarily through the activation of A1 adenosine receptors, which are known to have neuroprotective properties. The compound has been shown to:

- Protect Neurons : ADAC effectively protects hippocampal neurons against cerebral ischemia, demonstrating significant neuroprotective effects in both acute and chronic treatment models .

- Reduce Apoptosis : In cochlear tissues, ADAC reduces apoptosis induced by cisplatin, a chemotherapeutic agent known for its ototoxic effects. This action is particularly evident in sensory hair cells and strial marginal cells .

- Mitigate Oxidative Stress : By reducing oxidative stress in noise-exposed cochlea, ADAC helps preserve sensory hair cells, suggesting a protective role against hearing loss .

Pharmacokinetics

Recent studies have investigated the pharmacokinetic properties of ADAC following systemic administration. Key findings include:

- Rapid Detection : ADAC was detected in rat cochlear perilymph within two minutes post-intravenous administration, remaining above its minimal effective concentration for at least two hours .

- Influence of Noise Exposure : The pharmacokinetic profile of ADAC was altered by noise exposure, indicating changes in blood-labyrinth barrier permeability or cochlear blood flow .

Case Studies and Research Findings

- Neuroprotection in Ischemia :

- Otoprotection Against Cisplatin :

- Cochlear Injury Models :

Table 1: Summary of Biological Activities of ADAC

Table 2: Effects of ADAC on Hearing Loss

| Study | Treatment Regimen | Outcome |

|---|---|---|

| Gunewardene et al. (2013) | Co-administered with cisplatin | Reduced ABR threshold shifts |

| Saito et al. (2004) | Chronic treatment | Improved survival in models |

Propriétés

IUPAC Name |

N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRJCQJVFMHZOO-QZHHGCDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914331 | |

| Record name | N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96760-69-9 | |

| Record name | Adenosine amine congener | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096760699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.